CID 66577629 CID 66577629 Fenoprofen is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 2 is substituted by a 3-phenoxyphenyl group. A non-steroidal anti-inflammatory drug, the dihydrate form of the calcium salt is used for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, an antipyretic, a non-narcotic analgesic and a drug allergen. It is a conjugate acid of a fenoprofen(1-).
An anti-inflammatory analgesic and antipyretic highly bound to plasma proteins. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding.
Fenoprofen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of fenoprofen is as a Cyclooxygenase Inhibitor.
Fenoprofen is a nonsteroidal antiinflammatory drug (NSAID) used in the treatment of mild-to-moderate pain and arthritis. Fenoprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Fenoprofen is a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activates both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
FENOPROFEN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 3 approved indications. This drug has a black box warning from the FDA.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen Calcium (active moiety of); Fenoprofen Sodium (active moiety of).
Brand Name: Vulcanchem
CAS No.: 34597-40-5
VCID: VC20769942
InChI: InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);
SMILES: Array
Molecular Formula: C15H14CaO3
Molecular Weight: 282.35 g/mol

CID 66577629

CAS No.: 34597-40-5

Cat. No.: VC20769942

Molecular Formula: C15H14CaO3

Molecular Weight: 282.35 g/mol

* For research use only. Not for human or veterinary use.

CID 66577629 - 34597-40-5

Specification

CAS No. 34597-40-5
Molecular Formula C15H14CaO3
Molecular Weight 282.35 g/mol
IUPAC Name 2-(3-phenoxyphenyl)propanoic acid
Standard InChI InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);
Standard InChI Key CHDRXDZJRHFPKX-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca]
Boiling Point 168-171 °C @ 0.11 MM HG
Colorform VISCOUS OIL
Melting Point 168-171

Introduction

Chemical Structure and Properties

Fenoprofen calcium is chemically identified as calcium 2-(3-phenoxyphenyl)propanoate or α-methyl-3-phenoxybenzeneacetic acid hemicalcium salt . The compound possesses a molecular formula of C30H26CaO6 with a molecular weight of 522.6 g/mol in its anhydrous form . The dihydrate form (C30H30CaO8) has a slightly higher molecular weight of 558.64 g/mol . Structurally, fenoprofen contains a phenoxyphenyl group attached to a propanoic acid moiety, with the calcium salt formed by the ionic bonding of two fenoprofen molecules to one calcium ion.

Physical and Chemical Characteristics

Fenoprofen calcium exhibits specific physicochemical properties that influence its pharmacological behavior, as outlined in the following table:

PropertyValueSource
Molecular Weight (anhydrous)522.6 g/molPubChem
Molecular Weight (dihydrate)558.64 g/molDrugBank
Water Solubility0.000128 mg/mLDrugBank
LogP6.85 (predicted)DrugBank
LogP (alternate calculation)3.65 (predicted)DrugBank
pKa (Strongest Acidic)3.96DrugBank
Physiological Charge-1DrugBank
Hydrogen Acceptor Count2DrugBank
Hydrogen Donor Count0DrugBank
Polar Surface Area49.36 ŲDrugBank

The compound exists in a crystalline form and is typically available as fenoprofen calcium dihydrate for pharmaceutical applications .

Pharmacological Mechanism of Action

Classical NSAID Activity

Fenoprofen calcium functions primarily through the inhibition of cyclooxygenase enzymes, particularly COX-2, which results in decreased production of prostaglandins . This mechanism underlies its anti-inflammatory, analgesic, and antipyretic effects. By reducing prostaglandin synthesis, fenoprofen calcium diminishes the inflammatory cascade, thereby alleviating symptoms associated with various inflammatory conditions .

Clinical Applications

Approved Therapeutic Uses

Fenoprofen calcium is primarily indicated for the following conditions:

  • Rheumatoid arthritis: For symptomatic relief of inflammation and pain associated with this autoimmune condition .

  • Osteoarthritis: For management of pain and improved joint function in degenerative joint disease .

  • Mild to moderate pain: For short-term relief of various pain conditions .

  • Postoperative pain: Has been utilized for management of pain following surgical procedures .

Dosage and Administration

Fenoprofen calcium is available in capsule formulations of 200 mg and 400 mg for oral administration . In clinical studies, the average daily therapeutic dose for rheumatoid arthritis was 2.0 g . The medication is typically administered multiple times per day due to its relatively short half-life of approximately 3 hours .

Pharmacokinetics

Absorption and Distribution

Fenoprofen calcium is absorbed from the gastrointestinal tract following oral administration. Its limited water solubility (0.000128 mg/mL) influences its absorption characteristics .

Metabolism and Elimination

The compound undergoes extensive hepatic metabolism with major urinary metabolites being fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide . Fenoprofen calcium has an elimination half-life of approximately 3 hours . Excretion is primarily renal, with approximately 90% of the drug eliminated through the kidneys .

Clinical Efficacy

Comparative Studies

A double-blind parallel study compared fenoprofen calcium to aspirin in 20 patients with rheumatoid arthritis . The findings from this study are summarized in the table below:

Both medications demonstrated superior efficacy compared to placebo, but fenoprofen calcium showed slight advantages in multiple parameters .

Contraindications

Fenoprofen calcium is contraindicated in the following situations:

  • Patients with significantly impaired renal function

  • Individuals with known hypersensitivity to any component of the product

  • Patients who have experienced asthma, urticaria, or allergic-type reactions after taking aspirin or other NSAIDs

  • Treatment of perioperative pain in the setting of coronary artery bypass graft (CABG) surgery

Stereochemical Considerations

Chirality and Biological Activity

Fenoprofen is a chiral drug with one stereogenic center and exists as enantiomeric pairs . Research has demonstrated that the (S)-enantiomer possesses the desired pharmacological activity, while the (R)-isomer is less active . Interestingly, there is evidence of stereoselective bioconversion of (R)- to (S)-fenoprofen in the body, a process known as chiral inversion . This stereochemical feature is important for understanding the compound's biological activity and pharmacokinetic profile.

Regulatory Status

Fenoprofen calcium is marketed under the brand name Nalfon among others and is available as a generic medication . In October 2020, the U.S. Food and Drug Administration (FDA) required the drug label to be updated, likely in relation to safety considerations for all NSAIDs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator